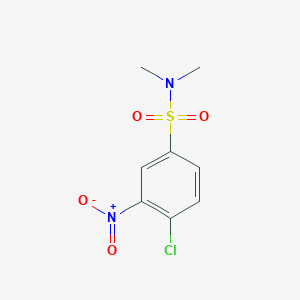

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-

Description

The exact mass of the compound Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTAOSGHCXUEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059671 | |

| Record name | Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-47-3 | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 137-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N,N-dimethyl-3-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4SEF4NTW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, a key intermediate in organic synthesis. The document details its structural identifiers, physicochemical characteristics, and reactivity. Standardized experimental protocols for its synthesis and purification are presented, along with a discussion of its potential biological significance based on the broader class of sulfonamides. This guide is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and material science.

Chemical Identity and Physical Properties

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring functionalized with a chloro group, a nitro group, and an N,N-dimethylsulfonamide group. These functional groups dictate its chemical reactivity and physical properties.

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | [1] |

| CAS Number | 137-47-3 | [1] |

| Molecular Formula | C₈H₉ClN₂O₄S | [1][2][3] |

| Molecular Weight | 264.69 g/mol | [1][2][3] |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-] | [1] |

| InChI Key | HBTAOSGHCXUEKI-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Melting Point | 70 °C | [2] |

| Boiling Point | 387.3 °C (Predicted) | [2] |

| Density | 1.480 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in polar organic solvents such as methanol. Limited solubility in water. | [5] |

| Appearance | Light yellow solid. | [5] |

Synthesis and Purification

The synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is typically achieved through a two-step process, starting from o-chloronitrobenzene. The general workflow is illustrated in the diagram below.

Caption: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of nitroaromatic compounds.[6][7][8]

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.

-

Charge the flask with an excess of chlorosulfonic acid (typically 4-5 molar equivalents).

-

Slowly add o-chloronitrobenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid. The temperature should be carefully monitored and maintained, often starting at room temperature and gradually increasing to around 100-120°C.

-

After the addition is complete, continue to heat the reaction mixture with stirring for several hours until the evolution of hydrogen chloride gas ceases.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate, 4-chloro-3-nitrobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

-

The crude product is then dried, preferably under vacuum.

Step 2: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

This is a standard procedure for the formation of sulfonamides from sulfonyl chlorides.[9]

-

Dissolve the crude 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable inert solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of dimethylamine (at least 2 molar equivalents) in the same solvent, or bubble dimethylamine gas through the solution. An organic base like triethylamine or pyridine can also be added to scavenge the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then washed successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Recrystallization is the most common method for the purification of sulfonamides.[10][11][12]

-

Dissolve the crude 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide in a minimum amount of a hot solvent. A polar solvent like ethanol or a solvent mixture such as ethanol/water or dichloromethane/hexane is often suitable.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is then hot-filtered to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Spectroscopic and Reactivity Data

Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm). The N-methyl protons would appear as a singlet in the upfield region (around 2.5-3.0 ppm). |

| ¹³C NMR | Aromatic carbons would resonate in the 120-150 ppm range.[13][14][15] The N-methyl carbons would appear around 35-45 ppm. The carbon bearing the nitro group and the carbon bearing the chloro group would be significantly shifted. |

| IR Spectroscopy | Characteristic peaks for the sulfonyl group (S=O stretching) would be observed around 1350 and 1160 cm⁻¹.[11] The nitro group (N-O stretching) would show strong absorptions around 1530 and 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |

| Mass Spectrometry | The molecular ion peak would be expected at m/z corresponding to the molecular weight (264.69).[16] Common fragmentation patterns would involve the loss of the dimethylamino group, the nitro group, and the sulfonyl group. |

Chemical Reactivity and Stability

-

Reactivity : The presence of the electron-withdrawing nitro and chloro groups on the benzene ring activates the ring towards nucleophilic aromatic substitution, although the sulfonamide group is deactivating. The sulfonyl chloride precursor is highly reactive towards nucleophiles like amines. The nitro group can be reduced to an amino group using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would significantly alter the electronic properties of the molecule. The sulfonamide bond itself is generally stable but can be cleaved under certain conditions.[17]

-

Stability : Sulfonamides are generally crystalline solids and are typically stable under normal storage conditions (room temperature, dry, sealed container).[4][18] They should be protected from moisture as the sulfonyl group can be susceptible to hydrolysis under harsh acidic or basic conditions, although it is generally more stable than a sulfonyl chloride.

Biological Significance

Specific biological activity data for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is not extensively documented. However, its structural features suggest potential applications in medicinal chemistry.

Role as a Synthetic Intermediate

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[4] Notably, it has been identified as a key intermediate in the synthesis of Venetoclax, a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, which is an important target in cancer therapy.[19]

General Biological Activity of Sulfonamides

The sulfonamide moiety is a well-established pharmacophore. Many sulfonamide-containing drugs are known for their antibacterial properties.[20] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria, which is essential for the synthesis of folic acid.[20] This inhibition halts bacterial growth and replication. Humans are not affected by this mechanism as they obtain folic acid from their diet.

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Conclusion

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a valuable chemical intermediate with well-defined physical properties. Its synthesis is straightforward, employing standard organic chemistry transformations. While specific biological and detailed reactivity data for this particular compound are limited, its role as a precursor to bioactive molecules, such as Bcl-2 inhibitors, highlights its importance in drug discovery and development. The general biological activity of the sulfonamide class of compounds provides a basis for its potential applications. This guide serves as a foundational resource for researchers and scientists working with this and related compounds.

References

- 1. Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | C8H9ClN2O4S | CID 67300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide [myskinrecipes.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. patents.justia.com [patents.justia.com]

- 9. Sulfonamide - Wikipedia [en.wikipedia.org]

- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. PubChemLite - Benzenesulfonamide, 4-chloro-n,n-dimethyl-3-nitro- (C8H9ClN2O4S) [pubchemlite.lcsb.uni.lu]

- 17. Page loading... [guidechem.com]

- 18. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- (CAS 137-47-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-, with the CAS number 137-47-3. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological significance and applications in drug discovery, based on current research.

Chemical and Physical Properties

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- is a substituted aromatic sulfonamide. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | [1] |

| CAS Number | 137-47-3 | [2] |

| Molecular Formula | C₈H₉ClN₂O₄S | [2][3] |

| Molecular Weight | 264.69 g/mol | [1][2][3] |

| Melting Point | 70 °C | [2] |

| Boiling Point | 387.3 °C (Predicted) | [2][4] |

| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Solid | |

| SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-] | [1][3] |

| InChIKey | HBTAOSGHCXUEKI-UHFFFAOYSA-N | [1][3] |

Synthesis

The synthesis of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- is typically achieved through a two-step process. The first step involves the chlorosulfonation of 2-chloronitrobenzene to produce the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is then reacted with dimethylamine to yield the final product.

Synthesis of the Intermediate: 4-chloro-3-nitrobenzenesulfonyl chloride

A common method for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride involves the reaction of 2-chloronitrobenzene with chlorosulfonic acid.[5]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel, a condenser with a gas outlet to a scrubber (for HCl gas), and a magnetic stirrer.

-

Reagents: Charge the flask with chlorosulfonic acid (4 to 5 molar equivalents) and cool it in an ice bath.

-

Addition of Starting Material: Slowly add 2-chloronitrobenzene (1 molar equivalent) to the cooled chlorosulfonic acid with continuous stirring.

-

Reaction Conditions: After the addition is complete, gradually heat the reaction mixture to 100-120 °C. The reaction progress is indicated by the evolution of hydrogen chloride gas. Maintain this temperature for approximately 4 hours.[6]

-

Work-up: After the reaction is complete (cessation of HCl evolution), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation and Purification: The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent like petroleum ether.[6]

Synthesis of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-

Plausible Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, prepare a solution of dimethylamine in a suitable solvent such as acetonitrile. An aqueous solution of dimethylamine could also be used.

-

Base: Add a base, such as sodium hydroxide, to the dimethylamine solution and cool the mixture to 0-10 °C in an ice-water bath.

-

Addition of the Intermediate: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent like acetonitrile. Add this solution dropwise to the cooled dimethylamine solution while maintaining the temperature below 10 °C with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at 10 °C.

-

Isolation: The product, Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-, is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with a dilute acid solution (e.g., 1N HCl) and then with water to remove any unreacted dimethylamine and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain a pure product.

Experimental Workflow:

Caption: Synthesis of the target compound.

Spectroscopic Data

-

¹³C NMR: Predicted spectral data is available on PubChem.[1]

-

¹H NMR and IR of Precursor: Experimental ¹H NMR and IR spectra for the precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, are available and can be used for reaction monitoring.[6][7]

Biological Activity and Potential Applications

Currently, there are no direct studies detailing the biological activity of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-. However, research on structurally similar compounds provides strong indications of its potential pharmacological relevance.

Potential as a Kv3.1 Potassium Channel Blocker

Studies on N-alkyl analogs of 4-chloro-3-nitrobenzenesulfonamide have demonstrated their activity as open-channel blockers of the Kv3.1 potassium channel. The Kv3.1 channel is a voltage-gated potassium channel that plays a crucial role in the repolarization of neuronal action potentials, particularly in fast-spiking neurons.

The N-butyl analog, for instance, has been shown to block Kv3.1 channels in a use-dependent manner. This suggests that the N,N-dimethyl derivative may also exhibit similar inhibitory activity against this ion channel.

Hypothesized Mechanism of Action:

Caption: Potential action on Kv3.1 channels.

Intermediate for Bcl-2 Inhibitors

The related compound, 4-chloro-3-nitrobenzenesulfonamide (the non-N-alkylated analog), is utilized as a key intermediate in the synthesis of small molecule inhibitors targeting the anti-apoptotic Bcl-2 family of proteins.[8] The Bcl-2 proteins are crucial regulators of apoptosis (programmed cell death), and their inhibition is a promising strategy in cancer therapy. This suggests that Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- could also serve as a valuable building block in the development of novel anti-cancer agents.

Logical Relationship in Drug Discovery:

Caption: Application as a synthesis intermediate.

Safety and Handling

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- should be handled with care in a laboratory setting. While specific safety data for this compound is limited, general precautions for handling aromatic sulfonamides and nitro compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- (CAS 137-47-3) is a chemical compound with significant potential for research and development in the pharmaceutical industry. While direct biological data is currently scarce, its structural similarity to known Kv3.1 channel blockers and its utility as an intermediate in the synthesis of potential anti-cancer agents make it a compound of high interest. The synthetic protocols outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery programs.

References

- 1. Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | C8H9ClN2O4S | CID 67300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | 137-47-3 | AAA13747 [biosynth.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide [myskinrecipes.com]

- 5. 4-Chloro-3-nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 1H NMR [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

Technical Guide: Physicochemical Properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. This document includes a summary of its physical data, detailed experimental protocols for the synthesis of its precursor, and a visualization of a relevant biological pathway.

Core Physical and Chemical Data

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative with the chemical formula C₈H₉ClN₂O₄S.[1][2] It is recognized by its CAS Number 137-47-3.[1]

Summary of Physical Properties

The following table summarizes the key quantitative physical and chemical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

| Property | Value | Source |

| Molecular Weight | 264.69 g/mol | [1][2] |

| Melting Point | 70 °C | [1] |

| Boiling Point | 387.3 °C | [1] |

| Chemical Formula | C₈H₉ClN₂O₄S | [1][2] |

| CAS Number | 137-47-3 | [1] |

| SMILES | CN(C)S(=O)(=O)c1ccc(c(c1)--INVALID-LINK--[O-])Cl | [2] |

| InChI | InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 | [3] |

| InChIKey | HBTAOSGHCXUEKI-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

A common method for the preparation of 4-chloro-3-nitrobenzenesulfonyl chloride is through the chlorosulfonation of 2-chloronitrobenzene.[4]

Materials:

-

2-chloronitrobenzene

-

Chlorosulfonic acid

-

Aqueous ammonia

-

Methanol

-

Water

-

Toluene

Procedure:

-

Slowly add 450 mL of chlorosulfonic acid to 100 g of 2-chloronitrobenzene.

-

Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.

-

Cool the mixture to ambient temperature and continue stirring for an additional 12 hours.

-

Slowly pour the reaction mass into 800 mL of chilled aqueous ammonia and stir the resulting mixture at -10°C for 3 hours.

-

Warm the reaction mixture to 23°C and stir for 2 hours.

-

Filter the mixture and wash the obtained solid three times with 200 mL of water.

-

Dissolve the solid in 600 mL of methanol at 60°C.

-

Add 200 mL of water to the solution and stir for 1 hour at 60°C. Repeat this step once more.

-

After cooling to room temperature and stirring for 1 hour, filter the reaction mixture.

-

Wash the solid with a 1:1 mixture of methanol and water (100 mL).

-

Dry the solid under a vacuum at 60°C.

-

Crystallization of the residue with toluene yields 4-chloro-3-nitrobenzenesulfonamide (as the primary sulfonamide). To obtain the sulfonyl chloride, the reaction with aqueous ammonia would be omitted and the product isolated directly after the initial reaction workup.

Biological Context and Signaling Pathways

While direct signaling pathway involvement for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is not extensively documented, its precursor, 4-chloro-3-nitrobenzenesulfonamide, is a known intermediate in the synthesis of small molecule inhibitors targeting the Bcl-2 family of proteins. These proteins are central regulators of the intrinsic apoptotic pathway.

The following diagram illustrates the simplified intrinsic apoptosis pathway, highlighting the role of the Bcl-2 family.

Caption: Role of Bcl-2 family proteins in the intrinsic apoptosis pathway and the target for inhibition.

Experimental Workflow: Synthesis of Precursor

The logical workflow for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride, the key precursor, is depicted below.

Caption: Experimental workflow for the synthesis of the precursor, 4-chloro-3-nitrobenzenesulfonyl chloride.

References

An In-depth Technical Guide to 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Chemical Properties

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. Its structure is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a dimethylsulfonamide group.

Table 1: Chemical Identifiers and Molecular Properties [1][2][3]

| Property | Value |

| IUPAC Name | 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide |

| CAS Number | 137-47-3 |

| Molecular Formula | C₈H₉ClN₂O₄S |

| Molecular Weight | 264.69 g/mol |

| SMILES | CN(C)S(=O)(=O)c1ccc(c(c1)--INVALID-LINK--[O-])Cl |

| InChI | InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 |

| InChIKey | HBTAOSGHCXUEKI-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties [1][3][4]

| Property | Value |

| Melting Point | 70-100 °C (range observed in different sources) |

| Boiling Point | 387.3 °C (predicted) |

| Density | 1.480 g/cm³ (predicted) |

| Appearance | Likely a crystalline solid |

| Solubility | Information not readily available |

Synthesis

Proposed Synthesis Workflow

References

- 1. 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | 137-47-3 | AAA13747 [biosynth.com]

- 2. Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | C8H9ClN2O4S | CID 67300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide [myskinrecipes.com]

Technical Guide: Spectral and Synthetic Profile of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic route for the chemical intermediate, 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of targeted therapeutics.

Chemical Properties and Structure

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative with the molecular formula C₈H₉ClN₂O₄S.[1][2] Its chemical structure consists of a benzene ring substituted with a chloro group, a nitro group, and a dimethylsulfonamide group.

| Property | Value |

| CAS Number | 137-47-3[1] |

| Molecular Formula | C₈H₉ClN₂O₄S[1][2] |

| Molecular Weight | 264.69 g/mol [1][2] |

| Melting Point | 70 °C[1] |

| Boiling Point | 387.3 °C (Predicted)[1] |

| IUPAC Name | 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide[3] |

| SMILES | CN(C)S(=O)(=O)c1ccc(c(c1)--INVALID-LINK--[O-])Cl[2] |

| InChIKey | HBTAOSGHCXUEKI-UHFFFAOYSA-N[3] |

Spectral Data (Predicted and Expected)

Due to the limited availability of published experimental spectra for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, the following tables present predicted spectral data based on computational modeling and expected values based on the functional groups present in the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ would likely show signals corresponding to the aromatic protons and the N,N-dimethyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | d | 1H | Ar-H |

| ~ 7.8 | dd | 1H | Ar-H |

| ~ 7.6 | d | 1H | Ar-H |

| ~ 2.8 | s | 6H | -N(CH₃)₂ |

Note: Predicted chemical shifts can vary. These values are estimates.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ would display signals for the aromatic carbons and the methyl carbons of the dimethylamino group.

| Chemical Shift (ppm) | Assignment |

| ~ 148 | Ar-C |

| ~ 140 | Ar-C |

| ~ 135 | Ar-C |

| ~ 132 | Ar-C |

| ~ 128 | Ar-C |

| ~ 125 | Ar-C |

| ~ 38 | -N(CH₃)₂ |

Note: Predicted chemical shifts can vary. These values are estimates.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H stretch |

| 1530-1500, 1350-1300 | Asymmetric and symmetric N-O stretch of NO₂ |

| 1370-1330, 1180-1160 | Asymmetric and symmetric S=O stretch of sulfonamide |

| 800-600 | C-Cl stretch |

Predicted Mass Spectrometry Data

The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 264/266 | [M]⁺ molecular ion peak (showing isotopic pattern for Cl) |

| 218/220 | [M - NO₂]⁺ |

| 185 | [M - N(CH₃)₂ - SO₂]⁺ |

| 76 | [C₆H₄]⁺ |

Note: Predicted fragmentation patterns are illustrative.

Experimental Protocols

The following are plausible, detailed experimental protocols for the synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide and its precursor.

Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This protocol is based on the reaction of 2-chloronitrobenzene with chlorosulfonic acid.[4]

Materials:

-

2-chloronitrobenzene

-

Chlorosulfonic acid

-

Aqueous ammonia

-

Methanol

-

Toluene

-

Ice

Procedure:

-

To a reaction vessel, slowly add 450 mL of chlorosulfonic acid to 100 g of 2-chloronitrobenzene.

-

Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.

-

Cool the mixture to room temperature and continue stirring for an additional 12 hours.

-

Carefully and slowly pour the reaction mass into 800 mL of chilled aqueous ammonia, ensuring the temperature is maintained at -10°C, and stir for 3 hours.

-

Allow the reaction mixture to warm to 23°C and stir for 2 hours.

-

Filter the resulting solid and wash it three times with 200 mL of water.

-

Dissolve the solid in 600 mL of methanol at 60°C.

-

Add 200 mL of water and stir for 1 hour at 60°C. Repeat this water addition and stirring step two more times.

-

Cool the mixture to room temperature, stir for 1 hour, and then filter the solid.

-

Wash the solid with a 1:1 mixture of methanol and water (100 mL).

-

Dry the solid under vacuum at 60°C.

-

Recrystallize the crude product from toluene to yield pure 4-chloro-3-nitrobenzenesulfonyl chloride.

Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

This protocol describes the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with dimethylamine, a common method for the preparation of N,N-dimethylsulfonamides.[5]

Materials:

-

4-chloro-3-nitrobenzenesulfonyl chloride

-

Dimethylamine (e.g., 2M solution in THF or as a gas)

-

Acetonitrile (or other suitable aprotic solvent)

-

Triethylamine (or another suitable base)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

Dissolve 1 equivalent of 4-chloro-3-nitrobenzenesulfonyl chloride in acetonitrile in a reaction flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.2 equivalents of dimethylamine solution, followed by the dropwise addition of 1.2 equivalents of triethylamine.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Caption: Synthetic workflow for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Role as a Kinase Inhibitor Building Block

This diagram illustrates the logical relationship of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide as a key intermediate in the synthesis of kinase inhibitors, a significant area of drug development. The sulfonamide moiety is a common feature in many kinase inhibitors.

Caption: Role as a building block for kinase inhibitors in drug discovery.

References

- 1. 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | 137-47-3 | AAA13747 [biosynth.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | C8H9ClN2O4S | CID 67300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 [chemicalbook.com]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document focuses on qualitative solubility predictions based on the behavior of structurally similar compounds and outlines a detailed experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a given temperature and pressure. This property is crucial in various scientific and industrial applications, including:

-

Drug Development: Solubility significantly impacts a drug's bioavailability and formulation.

-

Chemical Synthesis: Understanding solubility is essential for reaction kinetics, purification, and crystallization processes.

-

Analytical Chemistry: It is a critical parameter for developing analytical methods such as chromatography and spectroscopy.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The molecular structure of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, featuring a polar sulfonamide group, a nitro group, and a chloro-substituted aromatic ring, suggests a degree of polarity that influences its interaction with different organic solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents can engage in strong dipole-dipole interactions with the polar functional groups (sulfonamide, nitro) of the solute, facilitating dissolution. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The presence of hydroxyl groups in these solvents allows for hydrogen bonding with the oxygen and nitrogen atoms of the solute, contributing to its solubility. |

| Nonpolar | Hexane, Toluene | Low | The nonpolar nature of these solvents results in weak intermolecular forces with the polar solute, leading to poor solvation and low solubility.[1] |

| Aqueous Solutions | Water | Low | Although the sulfonamide group can form hydrogen bonds with water, the overall hydrophobicity of the benzene ring and the dimethyl groups limit its solubility in water.[1] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment

-

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the experimental samples.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

References

Stability and Storage of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and appropriate storage conditions for the chemical compound 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS No. 137-47-3). Due to the limited availability of in-depth stability studies for this specific molecule, this guide also includes inferred data from closely related compounds to ensure safe handling and storage practices. All information derived from related compounds is clearly noted.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is essential for its proper handling and storage. Key data is summarized in the table below.

| Property | Value | Source |

| CAS Number | 137-47-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₉ClN₂O₄S | [1][2][3][6] |

| Molecular Weight | 264.69 g/mol | [1][2][6] |

| Physical State | Solid | [1] |

| Melting Point | 70 °C | [2] |

| Boiling Point | 387.3 °C (Predicted) | [1][2] |

| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [1] |

Recommended Storage and Handling Conditions

Proper storage is critical to maintain the integrity and purity of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. The following table outlines the recommended conditions based on available data.

| Condition | Recommendation | Source |

| Temperature | Room temperature. | [1] |

| Atmosphere | Store in a dry, well-ventilated place. | [1][7] |

| Container | Keep container tightly sealed. | [1][7] |

| Incompatibilities | Avoid strong oxidizing agents and strong bases (inferred from related compounds). | [8] |

Handling Precautions:

When handling 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, standard laboratory safety protocols should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of any dust or fumes.[7]

Stability Profile

Detailed kinetic and degradation pathway studies for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide are not extensively documented in publicly available literature. However, the general stability can be inferred from its chemical structure and information on related chlorinated nitroaromatic compounds.

General Stability:

-

The compound is expected to be stable under the recommended storage conditions (room temperature, dry, sealed container).

-

As a chlorinated nitroaromatic compound, it may be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, and exposure to UV light. The degradation of similar compounds can occur through various mechanisms, including reduction of the nitro group and nucleophilic substitution of the chlorine atom.[9]

Hazardous Decomposition Products:

-

Thermal decomposition of related compounds can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8]

Experimental Protocols

Specific, validated stability-indicating analytical methods for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide are not described in the available literature. However, a general workflow for conducting stability testing of a chemical compound is outlined below. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for such studies.[10][11]

General Stability Testing Workflow:

-

Reference Standard Characterization: Obtain a well-characterized reference standard of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

-

Method Development: Develop a stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, capable of separating the parent compound from potential degradation products.

-

Forced Degradation Studies: Subject the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and validate the analytical method's ability to resolve them.

-

Long-Term and Accelerated Stability Studies: Store the compound under controlled temperature and humidity conditions (as per ICH guidelines, for example, 25°C/60% RH for long-term and 40°C/75% RH for accelerated) for a defined period.

-

Time-Point Analysis: At specified time points, analyze samples using the validated analytical method to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.

-

Data Evaluation: Analyze the data to determine the shelf-life and recommend appropriate storage conditions.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and stability assessment of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

References

- 1. 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide [myskinrecipes.com]

- 2. 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | 137-47-3 | AAA13747 [biosynth.com]

- 3. pschemicals.com [pschemicals.com]

- 4. echemi.com [echemi.com]

- 5. 4-CHLORO-N,N-DIMETHYL-3-NITROBENZENESULFONAMIDE [drugfuture.com]

- 6. Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | C8H9ClN2O4S | CID 67300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. chromatographyonline.com [chromatographyonline.com]

The Multifaceted Biological Activities of Nitro-Substituted Benzenesulfonamides: A Technical Guide for Researchers

Introduction: Nitro-substituted benzenesulfonamides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. The incorporation of a nitro group onto the benzenesulfonamide scaffold profoundly influences their physicochemical properties and biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Anticancer Activity

Nitro-substituted benzenesulfonamides have emerged as promising candidates for anticancer drug development, primarily through their potent and often selective inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1][2] These enzymes are crucial for tumor survival and proliferation, especially in hypoxic environments, as they regulate pH homeostasis.[3] By inhibiting these enzymes, nitro-substituted benzenesulfonamides can disrupt the tumor microenvironment, leading to apoptosis and reduced tumor growth.[4][5] The nitro group in these molecules can also serve as a bioreductive moiety, enhancing their selectivity for hypoxic tumor cells.[1][2][3]

Quantitative Data: Anticancer Activity of Nitro-Substituted Benzenesulfonamides

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 4g (p-nitro substituted thiazol-4-one-benzenesulfonamide) | MDA-MB-231 | IC50 | 5.54 µM | [6] |

| 4g (p-nitro substituted thiazol-4-one-benzenesulfonamide) | MCF-7 | IC50 | 2.55 µM | [6] |

| 12d (benzenesulfonamide with 1,3,5-triazine linker) | MDA-MB-468 | GI% | 62% | [4][5] |

| 2,4-Dinitrobenzenesulfonamide hybrids | RAW 264.7 | % Inhibition | 55.7–61.4% | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Complete cell culture medium

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the nitro-substituted benzenesulfonamide compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).[8]

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[8]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the MTT to be metabolized.[8]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-3-nitro-5-ureido-benzenesulfonamides Selectively Target the Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Showing Hypoxia-Enhanced Antiproliferative Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Renaissance of a Sulfa Scaffold: A Technical Guide to the Therapeutic Applications of Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility, extending far beyond its initial success as an antimicrobial agent. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of sulfonamide derivatives. We delve into their roles as potent anticancer, neuroprotective, and enzyme-inhibiting agents, presenting a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals, fostering further innovation in the design and application of this privileged chemical motif.

Introduction

Sulfonamides, characterized by the -SO₂NH₂ functional group, were the first class of synthetic antimicrobial agents to be widely used, revolutionizing medicine in the pre-antibiotic era.[1][2] While their use as antibiotics has been challenged by the rise of resistance, the inherent chemical properties of the sulfonamide group—its ability to act as a hydrogen bond donor and acceptor, its tetrahedral geometry, and its capacity to mimic a peptide bond—have propelled its exploration into a multitude of other therapeutic areas.[3] Modern research has unveiled the potential of sulfonamide derivatives in oncology, neurodegenerative diseases, and as specific enzyme inhibitors, underscoring their continued relevance in drug discovery.[4][5] This guide will provide a technical overview of these advancements, with a focus on the data and methodologies crucial for further research and development.

Therapeutic Applications

Anticancer Activity

Sulfonamide derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action.[6][7] These include the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[7][8]

A host of structurally novel sulfonamide derivatives have demonstrated substantial antitumor activity both in laboratory studies and in living organisms.[8][9] Their mechanisms of action are diverse and include, but are not limited to, carbonic anhydrase inhibition, causing cell cycle arrest in the G1 phase, disrupting microtubule assembly, and inhibiting angiogenesis.[7][8] Several of these compounds are currently undergoing clinical trials.[9] For instance, chloroquinoxaline, a sulfanilamide derivative, has advanced to Phase II clinical trials for its efficacy against solid tumors in breast, lung, ovarian, and skin cancer.[3]

| Compound | Cell Line | IC50 (µM) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 | [10] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 | 4.62 ± 0.13 | [10] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | 7.13 ± 0.13 | [10] |

| N-ethyl toluene-4-sulfonamide (8a) | HeLa | 10.91 - 19.22 | [11] |

| Compound 6 | HCT-116 | 3.53 | [12] |

| Compound 6 | HepG-2 | 3.33 | [12] |

| Compound 6 | MCF-7 | 4.31 | [12] |

| Compound 15 | HCT-116 | 3.3 - 4.3 | [12] |

| Compound 3a | HCT-116 | 3.53 - 5.58 | [12] |

| Indole-sulfonamide 4 | HepG2 | 69.68 | [13] |

| Indole-sulfonamide 4 | A549 | 71.68 | [13] |

| Indole-sulfonamide 4 | MOLT-3 | 46.23 | [13] |

Antimicrobial Activity

The classical application of sulfonamides lies in their antimicrobial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[14][15] This inhibition disrupts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect.[14] The development of novel sulfonamide derivatives continues to be a strategy to combat emerging antibiotic resistance.[15]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of sulfonamide derivatives.

Neurodegenerative Diseases: Alzheimer's Disease

Recent studies have highlighted the potential of sulfonamide derivatives in the treatment of Alzheimer's disease (AD).[16][17] Their neuroprotective effects are attributed to multiple mechanisms, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down key neurotransmitters.[16][17] Additionally, some derivatives exhibit antioxidant properties and can reduce the aggregation of amyloid-beta (Aβ) plaques, a hallmark of AD.[16][17][18] Sulfonamide-mediated activation of the NRF2 antioxidant response pathway is also being explored as a therapeutic strategy.[16][17]

Caption: Multi-target therapeutic strategy of sulfonamide derivatives in Alzheimer's disease.

Carbonic Anhydrase Inhibition

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[19][20] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[19][21] The development of isoform-selective CA inhibitors is an active area of research to minimize side effects.[22]

| Compound | Isoform | Ki (nM) | Reference |

| Compound 3 | hCA I | 49.45 ± 9.13 | [23] |

| Compound 9 | hCA II | 36.77 ± 8.21 | [23] |

| Acetazolamide (AZA) | hCA I | ~237 | [23] |

| Acetazolamide (AZA) | hCA II | ~187 | [23] |

| Various Derivatives | hCA I | 2.62 - 136.54 | [20] |

| Various Derivatives | hCA II | 5.74 - 210.58 | [20] |

| Aromatic Sulfonamides | hCA I | 240 - 2185 | [24] |

| Aromatic Sulfonamides | hCA II | 19 - 83 | [24] |

| Aromatic Sulfonamides | hCA IX | 25 - 882 | [24] |

| Aromatic Sulfonamides | hCA XII | 8.8 - 175 | [24] |

Experimental Protocols

Synthesis of Sulfonamide Derivatives

A common method for the synthesis of sulfonamide derivatives involves the reaction of an appropriate aniline with a substituted benzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.[25][26]

Caption: General reaction scheme for the synthesis of sulfonamide derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[27]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and culture in an appropriate medium.[27]

-

Compound Treatment: After cell attachment, treat the cells with various concentrations of the sulfonamide derivatives and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[27]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[27]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[27] The absorbance is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing

This method involves incorporating the antimicrobial agent into an agar medium on which microorganisms are inoculated.[27]

Protocol:

-

Media Preparation: Prepare a series of Mueller-Hinton Agar plates containing two-fold dilutions of the sulfonamide derivative. Include a control plate with no compound.[27]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.[27]

-

Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.[27]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[27]

-

Result Interpretation: The MIC is the lowest concentration of the sulfonamide that inhibits visible bacterial growth.[27]

Protocol:

-

Preparation: Prepare serial two-fold dilutions of the sulfonamide derivative in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[27]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism as detected by the unaided eye.

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against CA is a stopped-flow CO₂ hydrase assay.[22][28] An alternative spectrophotometric method measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate.[29]

Protocol (Spectrophotometric Method):

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture consisting of 50 mM Tris-sulfate buffer (pH 7.6, containing 0.1 mM ZnCl₂), the test compound dissolved in DMSO, and a solution of bovine carbonic anhydrase.[29]

-

Preincubation: Mix the contents and preincubate at 25°C for 10 minutes.[29]

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at a specific wavelength over time using a spectrophotometer.

-

Data Analysis: The inhibition constants (Ki) can be calculated by non-linear least-squares methods using the Cheng-Prusoff equation.[22]

Conclusion and Future Perspectives

The sulfonamide scaffold has proven to be a remarkably enduring and versatile platform in medicinal chemistry. The diverse therapeutic applications highlighted in this guide, from oncology to neurodegeneration, underscore the vast potential that remains to be unlocked. Future research should focus on the rational design of novel sulfonamide derivatives with enhanced potency and selectivity for their respective targets. The exploration of hybrid molecules, combining the sulfonamide moiety with other pharmacophores, presents a promising avenue for developing multi-target agents for complex diseases.[15] Furthermore, a deeper understanding of the structure-activity relationships and the application of computational modeling will be instrumental in accelerating the discovery and development of the next generation of sulfonamide-based therapeutics.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Anticancer and antiviral sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. tandfonline.com [tandfonline.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

- 18. Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anti-fibrillization effects of sulfonamide derivatives on α-synuclein and hyperphosphorylated tau isoform 1N4R - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a synthetic organic compound with the chemical formula C₈H₉ClN₂O₄S.[1][2] While not an active pharmaceutical ingredient itself, it serves as a crucial intermediate and a versatile building block in the synthesis of a variety of biologically active molecules.[3] Its chemical structure, featuring a sulfonamide group, a nitro group, and a chloro substituent, provides multiple reactive sites for chemical modification, making it a valuable scaffold in drug discovery.[3][4] This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its role in the development of novel therapeutics, with a focus on its application in the synthesis of enzyme inhibitors and the potential for its derivatives as ion channel modulators.

Physicochemical Properties

A summary of the key physicochemical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 137-47-3 | [5] |

| Molecular Formula | C₈H₉ClN₂O₄S | [1][6] |

| Molecular Weight | 264.69 g/mol | [1][5][6] |

| Melting Point | 70 °C | [5] |

| Boiling Point | 387.3 °C | [5] |

| Density | 1.480±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Low solubility in water and nonpolar solvents; soluble in polar organic solvents like DMSO and methanol. | [4] |

Synthesis

The synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is typically achieved in a two-step process, starting from ortho-chloronitrobenzene. The first step involves the chlorosulfonation of ortho-chloronitrobenzene to produce the key intermediate, 4-chloro-3-nitrobenzene sulfonyl chloride.[7][8] This is followed by the amination of the sulfonyl chloride with dimethylamine to yield the final product.

Experimental Protocol: Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride

This protocol is adapted from the work of Dong et al. (2012) and a patented method.[7][8]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a stirrer and a reflux condenser.

-

Reagents: Add chlorosulfonic acid to the flask. The molar ratio of chlorosulfonic acid to o-chloro-nitrobenzene should be approximately 4:1.[7]

-

Reaction Initiation: Slowly add o-chloro-nitrobenzene to the chlorosulfonic acid while stirring.

-

Heating: Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[7] Alternatively, a stepwise heating process can be employed: 100°C for 1 hour, 110°C for 1 hour, 120°C for 1 hour, and finally 130°C for 3 hours.[8]

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The product will precipitate as a solid.

-

Purification: Filter the crude product and wash it with cold water. Recrystallization from a non-polar or low-polar solvent such as petroleum ether can be performed to obtain a product with high purity (yields of up to 81.5% and purity of 99.96% have been reported).[7]

Proposed Protocol: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

This is a general proposed method based on the reaction of sulfonyl chlorides with amines.

-

Dissolution: Dissolve the synthesized 4-chloro-3-nitrobenzene sulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Amination: Cool the solution in an ice bath and add an excess of dimethylamine (as a solution in a suitable solvent or as a gas) dropwise while stirring. A base, such as triethylamine or pyridine, can be added to scavenge the HCl byproduct.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Role in Medicinal Chemistry

A Scaffold for Enzyme Inhibitors

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide and its precursor are key intermediates in the synthesis of various enzyme inhibitors. The sulfonamide moiety is a well-known pharmacophore that can mimic the transition state of enzymatic reactions, particularly in metalloenzymes.

-

Carbonic Anhydrase Inhibitors: This compound serves as a building block in the preparation of selective carbonic anhydrase inhibitors.[3] These inhibitors are used in the treatment of glaucoma, altitude sickness, and certain neurological disorders.

-

Bcl-2 Family Protein Inhibitors: A related compound, 4-chloro-3-nitrobenzenesulfonamide, is a key intermediate in the synthesis of small molecule inhibitors targeting the anti-apoptotic Bcl-2 family of proteins.[9] These inhibitors are of significant interest in cancer therapy as they can induce programmed cell death in cancer cells.

Derivatives as Ion Channel Modulators

While 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide itself has not been reported to have direct biological activity, studies on its derivatives have revealed their potential as ion channel modulators. A notable example is the study of 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2) , a close analog, on K V 3.1 potassium channels.[10]

K V 3.1 channels are voltage-gated potassium channels that play a crucial role in the repolarization of the action potential in fast-spiking neurons. Modulators of these channels have therapeutic potential in neurological disorders such as epilepsy, schizophrenia, and ataxia.

The study by de Almeida et al. (2017) demonstrated that SMD2 blocks K V 3.1 channels in a reversible and use-dependent manner.[10] Key quantitative data from this study are summarized in Table 2.

| Parameter | Value |

| Target | K V 3.1 Potassium Channel |

| Compound | 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2) |

| IC₅₀ | ~10 µM |

| Hill Coefficient | ~2 |

| Mechanism | Open-channel blocker |

Data from de Almeida et al. (2017)[10]

The following is a summary of the experimental protocol used to characterize the effects of SMD2 on K V 3.1 channels.[10]

-

Cell Culture: L-929 cells stably expressing K V 3.1 channels were used.

-

Electrophysiological Recording: The whole-cell patch-clamp technique was employed to record potassium currents.

-

Solutions: The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4). The internal (pipette) solution contained (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, and 10 HEPES (pH 7.3).

-

Drug Application: SMD2 was dissolved in a suitable solvent and diluted in the external solution to the desired concentration. The solution was applied to the cells via a perfusion system.

-